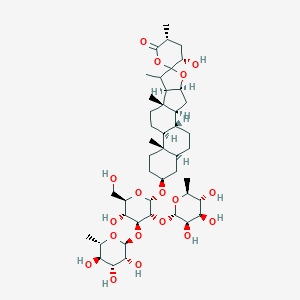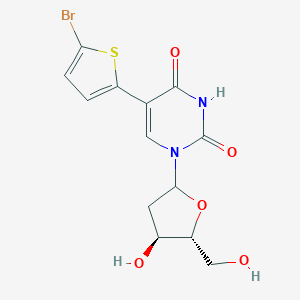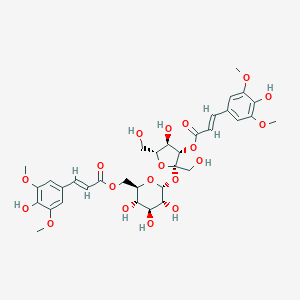
Galacardin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Galacardin B is a natural product found in Saccharothrix with data available.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Galacardin B, identified in a strain of Saccharothrix sp. SANK 64289, is a member of glycopeptide antibiotics structurally related to beta-avoparcin. It differs in its sugar composition, containing one mole of galactose. This compound demonstrates strong antimicrobial activity against Gram-positive bacteria and has shown excellent in vivo protective activity against Staphylococcus aureus infection in mice (Takeuchi et al., 1992).
Cardioprotective and Antihypertensive Effects
Several studies have explored the cardioprotective properties of compounds related to this compound, such as galanin fragments and galangin. These studies found that galanin and its fragments have protective effects against myocardial ischemia/reperfusion (I/R) injury, potentially offering a treatment strategy for ischemic heart disease (Timotin et al., 2017). Galangin, another related compound, has been shown to alleviate signs of metabolic syndrome and cardiac abnormalities in rats, potentially through anti-inflammatory and antioxidant mechanisms (Prasatthong et al., 2021).
Galectin-3 in Cardiac Remodeling
Galectin-3, a β-galactoside-binding lectin, is upregulated in heart failure and associated with cardiac remodeling. It plays a role in activating fibroblasts and macrophages, contributing to cardiac fibrosis, making it a potential biomarker in heart failure (de Boer et al., 2010).
Gene Delivery in Cardiac Research
Studies have also explored the use of β-galactosidase, a related enzyme to this compound, in gene delivery techniques for myocardial performance enhancement. This approach involves the use of adenoviral vectors and albumin-coated microbubbles to target the heart tissue specifically (Davidson et al., 2001).
Propiedades
Número CAS |
137801-54-8 |
|---|---|
Fórmula molecular |
C95H111Cl2N9O41 |
Peso molecular |
2105.8 g/mol |
Nombre IUPAC |
2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-48-[3-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-chloro-22-(3-chloro-4-hydroxyphenyl)-19-[[2-[4-[3,4-dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-2-(methylamino)acetyl]amino]-32,35,37-trihydroxy-20,23,26,42,44-pentaoxo-18-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C95H111Cl2N9O41/c1-31-68(114)47(98)26-58(134-31)143-82-38-11-18-52(46(97)21-38)139-54-23-39-22-53(83(54)147-95-84(75(121)72(118)57(30-109)142-95)144-59-27-48(99)69(115)32(2)135-59)137-41-14-7-35(8-15-41)81(146-94-78(124)74(120)71(117)56(29-108)141-94)66(105-85(126)61(100-4)34-5-12-42(13-6-34)138-92-79(125)76(122)80(33(3)136-92)145-93-77(123)73(119)70(116)55(28-107)140-93)89(130)102-63(37-10-17-50(112)45(96)20-37)86(127)103-64(39)88(129)101-62-36-9-16-49(111)43(19-36)60-44(24-40(110)25-51(60)113)65(91(132)133)104-90(131)67(82)106-87(62)128/h5-25,31-33,47-48,55-59,61-82,84,92-95,100,107-125H,26-30,98-99H2,1-4H3,(H,101,129)(H,102,130)(H,103,127)(H,104,131)(H,105,126)(H,106,128)(H,132,133) |
Clave InChI |
WXUXPZOUSUWROU-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)OC1C(C(C(C(O1)CO)O)O)O)O)O)NC)C1=CC(=C(C=C1)O)Cl)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O |
SMILES canónico |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)OC1C(C(C(C(O1)CO)O)O)O)O)O)NC)C1=CC(=C(C=C1)O)Cl)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O |
Sinónimos |
galacardin B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
![N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-ethylbenzamide](/img/structure/B236638.png)



![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236669.png)


![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B236680.png)
